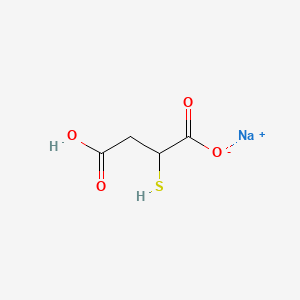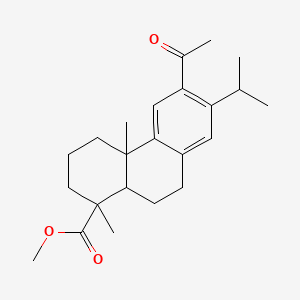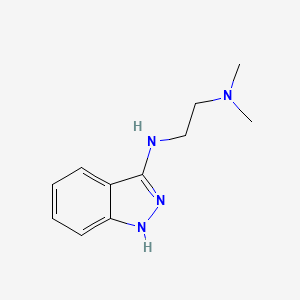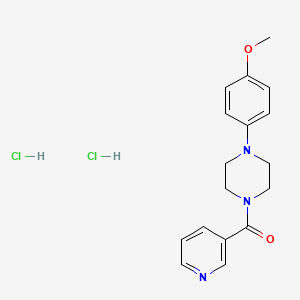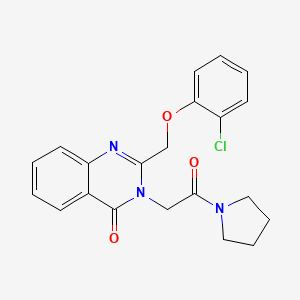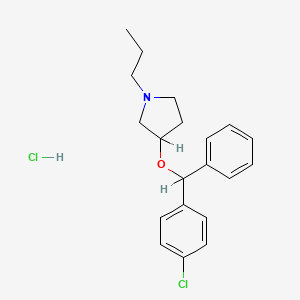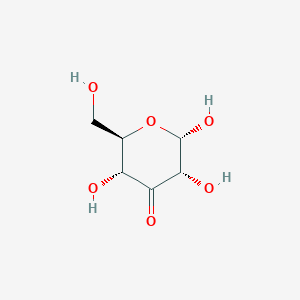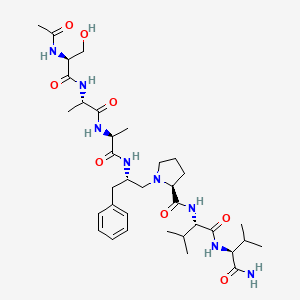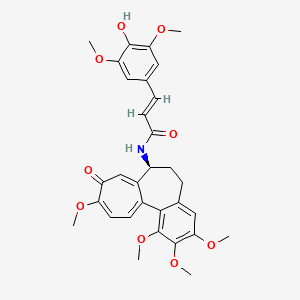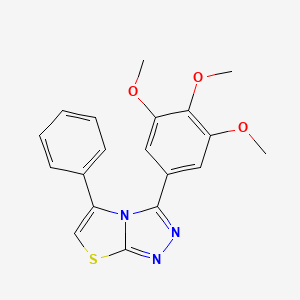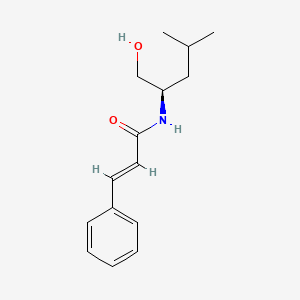
N-Cinnamoyl-D-leucinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cinnamoyl-D-leucinol is a compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D-leucinol typically involves the reaction of cinnamic acid with D-leucinol. This reaction can be carried out under mild conditions using a suitable catalyst. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the cinnamic acid and D-leucinol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous-flow microreactors. This method allows for efficient and controlled synthesis of the compound, ensuring high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to enhance the reaction efficiency and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Cinnamoyl-D-leucinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cinnamoyl oxides, while reduction can produce cinnamoyl alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Cinnamoyl-D-leucinol involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of complex sugars into glucose. This inhibition can help regulate blood sugar levels in diabetic patients . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death .
Comparación Con Compuestos Similares
N-Cinnamoyl-D-leucinol can be compared with other cinnamoyl derivatives, such as:
N-Cinnamoyl-L-leucinol: Similar in structure but with a different stereochemistry, which can affect its biological activity.
N-Cinnamoyl-D-phenylalaninol: Another cinnamoyl derivative with a different amino acid component, leading to variations in its properties and applications.
This compound stands out due to its specific combination of cinnamic acid and D-leucinol, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
127852-95-3 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
(E)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+/t14-/m1/s1 |
Clave InChI |
DZDOBDWXGLZYPW-MYSGNRETSA-N |
SMILES isomérico |
CC(C)C[C@H](CO)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)

